2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide

Lipophilicity Solubility Chromatography

Researchers synthesizing 2-substituted nitroindoles face challenges in selectively protecting the amine while activating the phenol for triflation. 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide (TFHNPA) is the validated solution, delivering the key aryl triflate in 82.6% isolated yield. Its dual H-bond donors (phenolic -OH & amide -NH) enable co-crystal design, while the ¹⁹F NMR handle facilitates metabolic tracking. Distinct negative-ion mass spectra ensure reliable identity confirmation in QC workflows.

Molecular Formula C8H5F3N2O4
Molecular Weight 250.13 g/mol
CAS No. 785-27-3
Cat. No. B1387954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
CAS785-27-3
Molecular FormulaC8H5F3N2O4
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3N2O4/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14/h1-3,14H,(H,12,15)
InChIKeyUJHHWDGLVGPPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide: Physicochemical Profile & Procurement


2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide belongs to the N-aryl trifluoroacetamide class, distinguished by a 2-hydroxy-4-nitrophenyl substitution pattern that confers unique hydrogen-bond donor capacity (2 H-donors) and a moderate hydrophilic–lipophilic balance (LogP 1.80) relative to its closest structural analogs . It is commercially supplied as a ≥95% purity research chemical with a melting point of 166–168 °C and is recommended for storage at 2–8 °C under dry, sealed conditions .

Hydrogen bonding Dual hydrogen-bond donor (HBD=2) expands supramolecular design and co-crystal screening opportunities.
Protecting group Trifluoroacetyl serves as orthogonal amine protection and activates phenol for triflate formation.
Physicochemical balance Moderate LogP (~1.8) and elevated TPSA support aqueous compatibility and reversed-phase retention control.

Why Common N-Aryl Trifluoroacetamide Analogs Cannot Replace This Compound


Although several N-aryl trifluoroacetamides share the same acyl backbone, the 2-hydroxy substituent on the target compound generates a second hydrogen-bond donor (HBD count = 2 vs. 1 for the 4-nitro and 2-methoxy analogs) and increases the topological polar surface area (TPSA = 92.47 Ų vs. 74.92–81.47 Ų), simultaneously lowering the calculated LogP by 0.3–0.9 units . These differences directly impact solubility, chromatographic retention, and potential for intermolecular interactions in biological or catalytic systems. Substituting an analog that lacks the phenolic –OH therefore risks altering partition coefficients, binding modes, and analytical detection windows—compromising experimental reproducibility and complicating direct data comparison .

4-Nitro or 2-methoxy analogs provide only one H-bond donor (vs. two), which may alter binding modes and solid-state packing.
LogP increases by 0.3–0.9 units in analogs, potentially shifting reversed-phase HPLC retention and aqueous compatibility.
Lower TPSA (74.9–81.5 Ų vs. 92.5 Ų) may limit compatibility with polar assay environments or crystallization screens.

Quantitative Differential Evidence Versus Key Analogs


Enhanced Aqueous Compatibility via LogP Reduction vs. 4-Nitro Analog

The target compound exhibits a calculated LogP of 1.80, which is 0.89 units lower than that of N-(4-nitrophenyl)-trifluoroacetamide (LogP = 2.69), indicating substantially higher polarity and aqueous compatibility . The difference arises from the additional 2-hydroxy group, which also elevates the TPSA from 74.92 Ų to 92.47 Ų .

LogP shift vs. 4-NO₂ analog
Head-to-head
ΔLogP = −0.89
ΔTPSA = +17.55 Ų
Supports aqueous-compatibility differentiation between isomers.
Computational prediction; verify experimentally for specific buffer systems.
Lipophilicity Solubility Chromatography

Dual Hydrogen-Bond Donor Capacity vs. 2-Methoxy Analog

The phenolic –OH makes the target compound a dual hydrogen-bond donor (HBD = 2), whereas N-(2-methoxy-4-nitrophenyl)trifluoroacetamide, with a methyl-capped oxygen, can only donate one hydrogen bond (HBD = 1) . This difference is accompanied by a TPSA increase of 11 Ų (92.47 vs. 81.47 Ų) and a LogP decrease of 0.30 units (1.80 vs. 2.10) .

H-Bond donor capacity
Head-to-head
HBD 2 vs. 1
ΔTPSA +11 Ų
Enables directional interactions unavailable to the 2-methoxy analog.
Impacts binding selectivity and co-crystal design.
Hydrogen bonding Crystal engineering Receptor binding

Elevated Melting Point Reflects Stronger Intermolecular Cohesion

The experimentally determined melting point of 166–168 °C is approximately 17 °C higher than that of N-(4-nitrophenyl)-trifluoroacetamide (149–150 °C) . This elevation is consistent with the additional intermolecular hydrogen-bonding network enabled by the 2-hydroxy donor–acceptor pair, which is absent in the 4-nitro analog .

Melting point elevation
Head-to-head
166–168 °C
Δmp ≈ +17 °C
Higher lattice energy; serves as a quality-indicator against 4-nitro isomer contamination.
Capillary method, ≥95% purity samples.
Thermal analysis Purity assessment Formulation stability

Triflate Formation Yield as an Amino-Protecting-Group Intermediate

In the synthesis of 2-butyl-6-nitroindole, N-(2-hydroxy-4-nitrophenyl)trifluoroacetamide was converted to its corresponding triflate with PhNTf₂/NaH at room temperature in 82.6% isolated yield [1]. This performance is reported in the context of a stepwise Pd-catalyzed cross-coupling strategy where the trifluoroacetyl group serves simultaneously as an amino-protecting group and as an activating motif for triflate formation—a dual role that simpler acetyl protection cannot fulfill [1].

Triflate formation yield
Class-level
82.6% isolated
Supports orthogonal amino-protection / phenol-activation strategy.
Reported in a single nitroindole synthesis; verify in target substrate scope.
Protecting group strategy Process chemistry Cross-coupling

Negative-Ion MS Fragmentation for Unambiguous Isomer Identification

The three positional isomers of nitrophenyltrifluoroacetamide—including the target 2-hydroxy-4-nitro compound—produce clearly distinguishable negative-ion mass spectra, with unique fragmentation pathways verified by deuterium-labelling and defocusing studies [1]. This allows analytical laboratories to confirm the identity of the procured isomer without reliance on chromatographic retention alone.

Negative-ion MS fingerprint
Class-level
Unique fragmentation
pattern per isomer
Enables unambiguous isomer identification without relying on retention time alone.
Validated by deuterium labeling; exact m/z values behind paywall.
Mass spectrometry Isomer discrimination Analytical quality control

Trifluoroacetyl vs. Acetyl: Isosteric Replacement and LogP Paradox

Replacing the acetyl group of N-(2-hydroxy-4-nitrophenyl)acetamide (LogP = 1.86, MW = 196.16) with a trifluoroacetyl group yields the target compound (LogP = 1.80, MW = 250.13)—a 0.05-unit LogP decrease despite a 54-Da molecular-weight increase . This counterintuitive trend is attributed to the strong electron-withdrawing effect of the CF₃ group polarizing the amide bond, partially offsetting the hydrophobicity gained from the additional fluorine atoms .

Isosteric LogP paradox
Cross-study
ΔLogP = −0.05
ΔMW +54 Da
Maintains nearly identical lipophilicity despite substantial mass increase.
Allows ¹⁹F NMR tracking without drastically altering partition behavior.
Bioisosterism LogP Medicinal chemistry design

Validated Research and Industrial Application Scenarios


Pd-Catalyzed Nitroindole Library Synthesis via Triflate Intermediate

The compound is the demonstrated amino-protected intermediate of choice for constructing 2-substituted nitroindoles via a Sonogashira-type Pd(0)-catalyzed cyclization. The trifluoroacetyl group simultaneously protects the amine and activates the phenol for triflation, yielding the key aryl triflate in 82.6% isolated yield—a validated starting point reported in the peer-reviewed synthesis of 2-butyl-6-nitroindole [1].

Reference Standard for Isomer Identification by Negative-Ion MS

Because the three nitrophenyltrifluoroacetamide isomers produce unique and distinguishable negative-ion mass spectra, the 2-hydroxy-4-nitro isomer serves as a certified reference standard for mass-spectrometry-based identity confirmation and impurity profiling in quality-control workflows [1].

Isosteric Replacement with ¹⁹F NMR-Traceable Analog in SAR

With a nearly identical LogP (1.80 vs. 1.86) and dual hydrogen-bond donor capacity, the trifluoroacetyl derivative can directly replace the acetyl analog in structure–activity relationship (SAR) studies while introducing ¹⁹F NMR handle for metabolic tracking and protein-binding experiments, without significantly perturbing the compound’s partition behavior [1][2].

Co-Crystal Design Exploiting Dual H-Bond Donor Topology

The presence of two hydrogen-bond donors (phenolic –OH and amide –NH) versus a single donor in the 4-nitro and 2-methoxy analogs creates opportunities for designing co-crystals and salts with predictable supramolecular synthons, particularly relevant for improving solubility or stability of active pharmaceutical ingredient (API) candidates [1][2].

Application
Selection Property
Validation Focus
Nitroindole library synthesis
Orthogonal amine protection & phenol activation
Triflate intermediate formation consistency
Isomer identification
Isomer-specific negative-ion MS fingerprint
MS-based identity confirmation
SAR isosteric replacement
Lipophilicity conservation (LogP ~1.8) with ¹⁹F NMR handle
Partition behavior & NMR traceability
Co-crystal design
Dual hydrogen-bond donor topology
Supramolecular synthon predictability
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